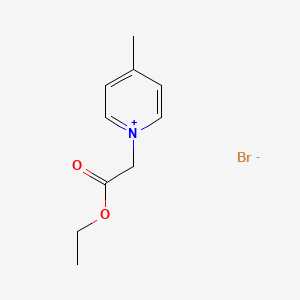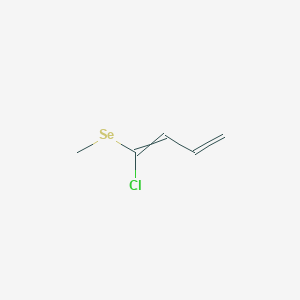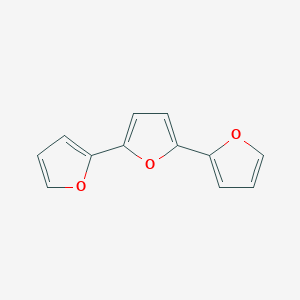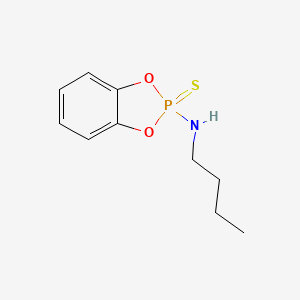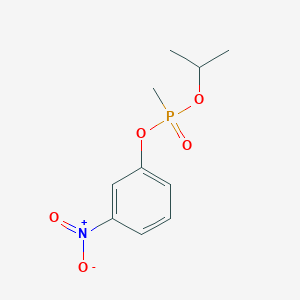
5-(Methanesulfonyl)-4-phenyl-1,2-thiazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methanesulfonyl)-4-phenyl-1,2-thiazol-3(2H)-one is an organosulfur compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methanesulfonyl group, a phenyl ring, and a thiazolone moiety. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methanesulfonyl)-4-phenyl-1,2-thiazol-3(2H)-one typically involves the reaction of methanesulfonyl chloride with appropriate precursors under controlled conditions. One common method includes the use of methanesulfonic anhydride to promote the formation of thioesters from feedstock acids and thiols . This reaction is carried out in a solvent-free environment, making it an environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-(Methanesulfonyl)-4-phenyl-1,2-thiazol-3(2H)-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfides or thiols.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5-(Methanesulfonyl)-4-phenyl-1,2-thiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studies have explored its potential as a biochemical probe for investigating enzyme functions and metabolic pathways.
Medicine: This compound has shown promise in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes involved in disease processes.
Industry: Its unique chemical properties make it useful in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Methanesulfonyl)-4-phenyl-1,2-thiazol-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity or alter signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl chloride: A related compound used in the synthesis of methanesulfonates and other derivatives.
Thiazolones: A class of compounds with similar thiazolone moieties but different substituents.
Phenylthiazoles: Compounds that share the phenyl and thiazole rings but lack the methanesulfonyl group.
Uniqueness
5-(Methanesulfonyl)-4-phenyl-1,2-thiazol-3(2H)-one is unique due to the presence of the methanesulfonyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
Propiedades
Número CAS |
64445-61-0 |
|---|---|
Fórmula molecular |
C10H9NO3S2 |
Peso molecular |
255.3 g/mol |
Nombre IUPAC |
5-methylsulfonyl-4-phenyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C10H9NO3S2/c1-16(13,14)10-8(9(12)11-15-10)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12) |
Clave InChI |
GOKHPBOVIXDWJH-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(C(=O)NS1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


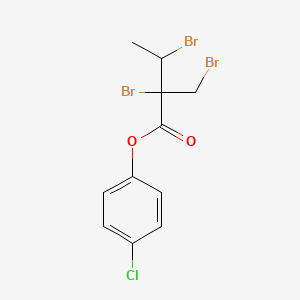
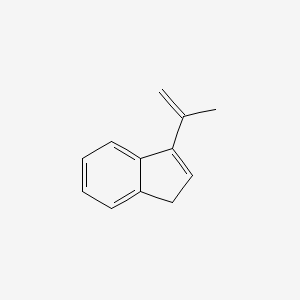
![3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione](/img/structure/B14502143.png)
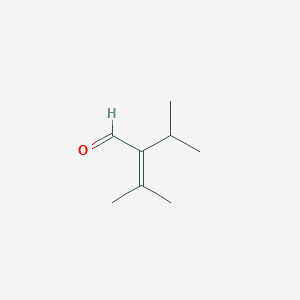
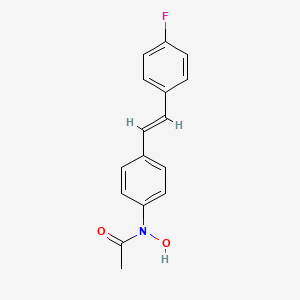


![(2S)-4,5'-Dimethyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14502181.png)
